![molecular formula C₁₈H₃₄O₃ B023994 Oxiraneoctanoic acid, 3-octyl-, trans- CAS No. 13980-07-9](/img/structure/B23994.png)
Oxiraneoctanoic acid, 3-octyl-, trans-
Overview
Description
Synthesis Analysis
The synthesis of trans-oxiranes, such as oxiraneoctanoic acid, often involves the decarboxylative stereospecific epoxidation of related precursors. For instance, a visible-light-induced synthesis of trans-oxiranes has been accomplished via decarboxylative stereospecific epoxidation of trans-cinnamic acids using aryldiazonium salts, showcasing a method with good functional group tolerability and substrate scope (Chand et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of oxiraneoctanoic acid and similar compounds typically involves understanding the spatial arrangement of atoms within the molecule. Techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the stereochemistry and conformational preferences of these molecules. Although specific studies on oxiraneoctanoic acid were not found, related research on oxorhenium(V) complexes offers a glimpse into the structural characterization of oxirane-containing compounds and their catalytic applications in epoxidation reactions (Machura et al., 2013).
Chemical Reactions and Properties
Oxiraneoctanoic acid participates in various chemical reactions, leveraging its epoxide group's reactivity. Epoxides are known to undergo ring-opening reactions in the presence of nucleophiles. For example, studies on the stereospecific alkylation of certain dehalogenases by oxirane-2-carboxylate illuminate the mechanistic details of epoxide interactions, demonstrating how the epoxide group's reactivity can be exploited in synthetic pathways (Poelarends et al., 2004).
Scientific Research Applications
Dioxygenase Activity and Enzymatic Studies
The role of dioxygenases in the enzymatic activity involving oxiraneoctanoic acid derivatives was explored by Poelarends et al. (2004), who investigated the stereospecific alkylation of cis-3-chloroacrylic acid dehalogenase by oxirane-2-carboxylate. This research provides insight into the enzyme's catalytic mechanisms and its interaction with oxirane-containing substrates, which could be critical for understanding the biochemical pathways involving oxiraneoctanoic acid derivatives (Poelarends et al., 2004).
Oxylipin Messenger and Plant Defense Signaling
The study by Zhang et al. (2021) on the oxylipin messenger 1-octen-3-ol in kelp Macrocystis pyrifera demonstrates the broader context of oxylipin signaling in plant defense and stress response. While not directly involving oxiraneoctanoic acid, this research underscores the importance of oxylipins, including potential derivatives of oxiraneoctanoic acid, in biological signaling and adaptation mechanisms in both marine and terrestrial plants (Zhang et al., 2021).
properties
IUPAC Name |
8-[(2S,3S)-3-octyloxiran-2-yl]octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZYCNQZDBZBQ-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxiraneoctanoic acid, 3-octyl-, trans- | |
CAS RN |
13980-07-9 | |
Record name | 9,10-Epoxystearic acid, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-EPOXYSTEARIC ACID, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XZ5I3GKN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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